N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzodiazepine core fused with a thiazole ring and an acetamide group. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug design.
Properties
IUPAC Name |
N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9(20)16-15-18-11(8-23-15)14(22)19-7-6-13(21)17-10-4-2-3-5-12(10)19/h2-5,8H,6-7H2,1H3,(H,17,21)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXRXYKOBBXAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)N2CCC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Initial Formation of Benzodiazepine Core
- The synthesis begins with the formation of the benzodiazepine core. This can be achieved through the condensation of an ortho-phenylenediamine with a suitable carboxylic acid derivative, such as an acyl chloride or ester, under acidic or basic conditions.
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Formation of Thiazole Ring
- The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone. This reaction typically requires a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide (DMF).
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Coupling of Benzodiazepine and Thiazole Units
- The benzodiazepine and thiazole units are coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
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Acetylation
- The final step involves the acetylation of the thiazole nitrogen using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the benzodiazepine core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction
- Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
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Substitution
- The thiazole ring can participate in nucleophilic substitution reactions. Halogenated derivatives of the compound can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NBS or NCS in an organic solvent like chloroform.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: The compound’s unique structure could be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with the central nervous system. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The thiazole ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring but differ significantly in their biological activity.
Uniqueness
N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide is unique due to its combined benzodiazepine and thiazole structures, which may confer a distinct pharmacological profile compared to other benzodiazepines or thiazole derivatives alone. This dual structure could potentially enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
